HKI-357 - 848133-17-5

HKI-357

Catalog Number: EVT-253866
CAS Number: 848133-17-5
Molecular Formula: C31H29ClFN5O3
Molecular Weight: 574.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HKI-357, also known as HKI-357, is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , , , , ] This compound has been investigated for its potential in treating various cancers, particularly those exhibiting mutations in the EGFR gene, such as non-small cell lung cancer (NSCLC). [, , , , , ] HKI-357 belongs to the class of quinazoline-based EGFR inhibitors, which act by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain.

BIBW2992

Compound Description: BIBW2992 (chemical name: 4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline) is an irreversible EGFR inhibitor. [, , , ] Research suggests it could be effective in treating cancers with EGFR mutations, including those resistant to reversible inhibitors. [, , , ] Proposed treatment methods often involve BIBW2992 as a standalone therapy or combined with other treatments like chemotherapy, radiotherapy, radio-immunotherapy, or surgery. [, , , ]

Relevance: Like HKI-357, BIBW2992 acts as an irreversible EGFR inhibitor, suggesting they share a similar mechanism of action in targeting EGFR. [, , , ] Both are explored for their potential in treating cancers exhibiting EGFR mutations, particularly those demonstrating resistance to reversible EGFR inhibitors like gefitinib. [, , , ]

CI-1033

Relevance: CI-1033's designation as an irreversible EGFR inhibitor underscores its similarity to HKI-357 in terms of their targeted action. [, , , ] Both compounds are studied in the context of treating cancers with EGFR mutations, especially those showing resistance to treatments like gefitinib, highlighting their shared therapeutic focus. [, , , ]

EKB-569

Compound Description: EKB-569 is classified as an irreversible EGFR inhibitor. [, , , , , ] It shows promise for treating gefitinib and/or erlotinib-resistant cancers, suggesting its effectiveness against cancers developing resistance to these reversible EGFR inhibitors. [, ]

Relevance: Sharing the classification of an irreversible EGFR inhibitor with HKI-357, EKB-569 likely operates similarly in targeting EGFR. [, , , , , ] Both are investigated for their use in treating cancers resistant to reversible EGFR inhibitors like gefitinib, indicating a common therapeutic application. [, ]

HKI-272

Compound Description: HKI-272 is another irreversible EGFR inhibitor. [, , , , , ] It demonstrates potential in treating cancers that have developed resistance to gefitinib and/or erlotinib. [, ]

Relevance: HKI-272, alongside HKI-357, belongs to the class of irreversible EGFR inhibitors, suggesting a shared mechanism for targeting EGFR. [, , , , , ] Both are explored as potential treatments for cancers resistant to therapies involving reversible EGFR inhibitors such as gefitinib, underscoring their comparable therapeutic applications. [, ]

Compound Description: Gefitinib is a reversible EGFR inhibitor. [, ] While initially effective in treating certain cancers, acquired resistance to gefitinib poses a significant challenge. [, ] This resistance development forms the basis for exploring alternative treatment options like HKI-357. [, ]

Relevance: Unlike HKI-357, which acts irreversibly, gefitinib reversibly inhibits EGFR. [, ] The research focuses on HKI-357 as a potential treatment option for cancers that have developed resistance to reversible EGFR inhibitors such as gefitinib, highlighting their distinct roles in therapy. [, ]

Erlotinib

Compound Description: Similar to gefitinib, erlotinib is a reversible EGFR inhibitor. [, ] Acquired resistance to erlotinib is a significant clinical concern, prompting the investigation of alternative treatment strategies like those involving HKI-357. [, ]

Relevance: In contrast to HKI-357's irreversible inhibition, erlotinib acts as a reversible EGFR inhibitor. [, ] HKI-357 is studied as a potential solution for addressing cancers that have developed resistance to reversible EGFR inhibitors like erlotinib, emphasizing their different mechanisms and therapeutic uses. [, ]

Source and Classification

This compound is classified under quinoline derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The specific structural features of this compound suggest potential applications in drug development and therapeutic interventions.

Synthesis Analysis

The synthesis of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves several key steps:

  1. Formation of the Quinoline Core: The synthesis may start with the preparation of the quinoline scaffold through cyclization reactions involving appropriate precursors such as substituted anilines and aldehydes.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups:
    • The cyano group can be introduced via nucleophilic substitution or by using cyanogen bromide.
    • The dimethylamino group can be added through alkylation reactions involving dimethylamine.
  3. Final Coupling Reactions: The final structure is assembled through coupling reactions that link the various components together, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Technical Parameters

Key parameters in the synthesis include:

  • Temperature Control: Maintaining optimal temperatures to avoid degradation of sensitive functional groups.
  • Reaction Time: Fine-tuning reaction durations to maximize yield while minimizing side reactions.
  • Purification Techniques: Employing techniques such as column chromatography or recrystallization to isolate the desired product.
Molecular Structure Analysis

The molecular structure of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide can be analyzed using various spectroscopic techniques:

  1. Nuclear Magnetic Resonance Spectroscopy (NMR): NMR can provide detailed information about the hydrogen and carbon environments within the molecule, helping confirm the connectivity of atoms.
  2. Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying functional groups based on characteristic absorption bands corresponding to bond vibrations.
  3. Mass Spectrometry: This technique helps determine the molecular weight and structural fragments, confirming the identity of the compound.

Structural Data

The compound's structure includes:

  • A quinoline backbone.
  • A cyano group at position 3.
  • A chloro-substituted phenyl ring connected via an ether bond to a fluorobenzyl group.
Chemical Reactions Analysis

The chemical reactivity of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide can be explored through various types of reactions:

  1. Nucleophilic Substitution Reactions: The presence of halogens in the structure makes it susceptible to nucleophilic attacks, which can lead to further functionalization.
  2. Condensation Reactions: The amide functionality allows for condensation with other reactive species, potentially leading to new derivatives.

Technical Details

Parameters affecting these reactions include:

  • Solvent Choice: Polar vs. non-polar solvents can significantly influence reaction pathways.
  • Catalyst Use: Catalysts may be employed to enhance reaction rates or selectivity.
Mechanism of Action

The mechanism of action for (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide is hypothesized based on its structural features:

  1. Target Interaction: The compound may interact with specific biological targets such as enzymes or receptors due to its ability to form hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanisms: If acting as an inhibitor, it may block enzymatic activity by occupying active sites or altering conformational states.

Relevant Data

Studies may involve:

  • In vitro assays to evaluate binding affinities.
  • Cellular assays to assess biological activity.
Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-y)-4-(dimethylamino)but-2-enamide include:

  1. Solubility: Solubility characteristics in various solvents can influence its bioavailability and formulation in pharmaceutical applications.
  2. Stability: Thermal and chemical stability are crucial for storage and handling; degradation pathways should be identified.

Relevant Data

Properties such as melting point, boiling point, and spectral data provide insights into the compound's behavior under different conditions.

Applications

The potential applications of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano–7–ethoxyquinolin–6–yl)-4-(dimethylamino)but–2–enamide are significant in medicinal chemistry:

  1. Pharmaceutical Development: Due to its complex structure and potential biological activity, it may serve as a lead compound for developing new therapeutics targeting specific diseases.
  2. Research Tool: It could also be utilized in research settings to study mechanisms of action related to quinoline derivatives.

Properties

CAS Number

848133-17-5

Product Name

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

IUPAC Name

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C31H29ClFN5O3

Molecular Weight

574.0 g/mol

InChI

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+

InChI Key

NERXPXBELDBEPZ-RMKNXTFCSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C

Synonyms

(2E)-N-[[4-[[(3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.